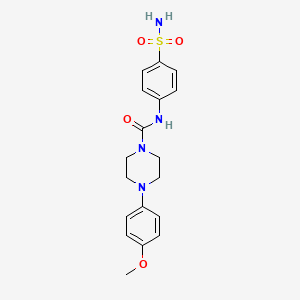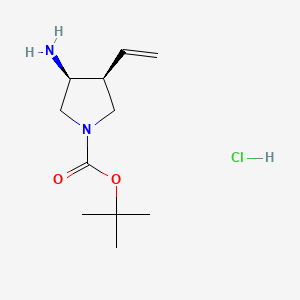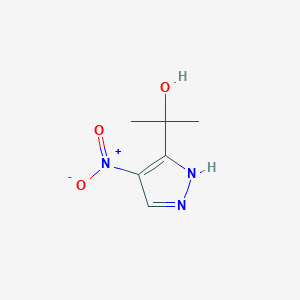
Sodium5-hydroxy-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-hydroxy-3-methylpentanoate is an organic compound with a molecular formula of C6H11NaO3 It is a sodium salt derivative of 5-hydroxy-3-methylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-hydroxy-3-methylpentanoate typically involves the neutralization of 5-hydroxy-3-methylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt.
Industrial Production Methods
On an industrial scale, the production of sodium 5-hydroxy-3-methylpentanoate can be achieved through a continuous process involving the controlled addition of sodium hydroxide to a solution of 5-hydroxy-3-methylpentanoic acid. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-oxo-3-methylpentanoic acid or 3-methylglutaric acid.
Reduction: 5-hydroxy-3-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sodium 5-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme reactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 5-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-hydroxy-2-methylpentanoate
- Sodium 5-hydroxy-4-methylpentanoate
- Sodium 5-hydroxy-3-ethylpentanoate
Uniqueness
Sodium 5-hydroxy-3-methylpentanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H11NaO3 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;5-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-5(2-3-7)4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
KXDQMWNYADNMRK-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCO)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


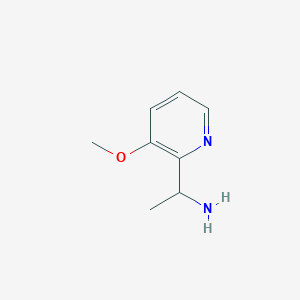
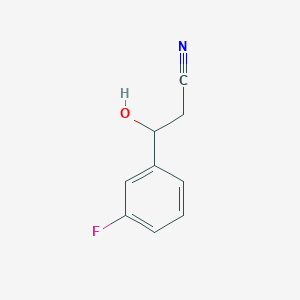
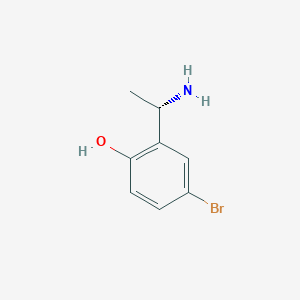
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
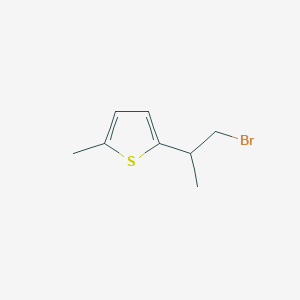

![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
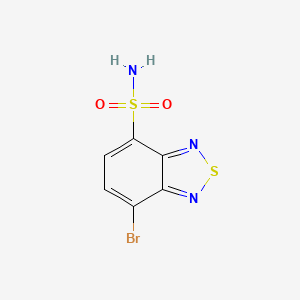
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
